molecular formula C8H4BrF3N4 B15314938 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole

Cat. No.: B15314938
M. Wt: 293.04 g/mol
InChI Key: DRGHVKBYCVWBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-Bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring fused to a substituted phenyl group. The phenyl substituents include a bromine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers significant thermal stability and dipole moment, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing -CF₃ and bromine substituents enhance the compound’s electrophilicity and influence its reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C8H4BrF3N4

Molecular Weight

293.04 g/mol

IUPAC Name

5-[5-bromo-2-(trifluoromethyl)phenyl]-2H-tetrazole

InChI

InChI=1S/C8H4BrF3N4/c9-4-1-2-6(8(10,11)12)5(3-4)7-13-15-16-14-7/h1-3H,(H,13,14,15,16)

InChI Key

DRGHVKBYCVWBRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-(trifluoromethyl)aniline.

    Formation of Tetrazole Ring: The next step involves the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Mechanism of Action

Comparison with Similar Compounds

To contextualize the properties of 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, three structurally related compounds are analyzed below:

Structural and Functional Group Differences
Compound Name Molecular Formula Key Substituents/Functional Groups
This compound (Target) C₈H₄BrF₃N₄ -Br (5-phenyl), -CF₃ (2-phenyl), tetrazole ring
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () C₂₂H₁₅BrN₄OS -Br (benzoxazole), -CH₃ (phenyl), triazole-thione, benzoxazole
5-[(3-Bromophenoxy)methyl]-1H-1,2,3,4-tetrazole () C₈H₇BrN₄O -Br (phenoxy), ether (-O-), tetrazole ring
5-[2-(Trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole () C₈H₅F₃N₄ -CF₃ (2-phenyl), tetrazole ring

Key Observations :

  • The target compound and 5-[2-(trifluoromethyl)phenyl]-1H-tetrazole () share the -CF₃ substituent but differ in the presence of bromine.
  • The triazole-thione derivative () replaces the tetrazole with a triazole-thione ring and incorporates a benzoxazole moiety, increasing steric bulk and sulfur-related reactivity (e.g., thiol-disulfide exchange).
  • The phenoxy-methyl tetrazole () introduces an ether linkage, which elevates polarity and may improve solubility in polar solvents compared to the target compound.
Physicochemical and Spectral Properties
Property Target Compound (Inferred) Compound Compound Compound
Molecular Weight ~302.04 g/mol 464.34 g/mol 255.07 g/mol 222.15 g/mol
IR Absorption Expected: C-F (~1250 cm⁻¹), C-Br (~550 cm⁻¹) C=S (1248 cm⁻¹), C-Br (533 cm⁻¹) Not reported Not reported
1H-NMR Features Aromatic protons (~6.5–8.5 ppm), NH (~9 ppm) Aromatic H (6.99–8.00 ppm), CH₃ (2.77 ppm) Not reported Not reported
Solubility Likely low (nonpolar substituents) Low (bulky benzoxazole) Moderate (ether oxygen) Low (similar to target)

Key Observations :

  • The triazole-thione () exhibits a distinctive C=S IR stretch at 1248 cm⁻¹, absent in tetrazoles. Its CH₃ group (2.77 ppm in 1H-NMR) suggests enhanced lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions, with bromo- and trifluoromethyl-substituted phenyl precursors. Key parameters include:

  • Temperature : 80–100°C (prevents decomposition of intermediates).
  • Catalyst : Use of ZnBr₂ or NH₄Cl enhances regioselectivity for the 1H-tetrazole isomer .
  • Solvent : Acetonitrile or DMF improves solubility of aromatic precursors .
    • Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (HPLC)
Route AZnBr₂9068>95%
Route BNH₄Cl8072>97%

Q. How can researchers validate the structural integrity of this tetrazole derivative?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, trifluoromethyl at C2). Look for characteristic tetrazole proton resonance at δ 8.5–9.5 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peak at m/z 295.98 (calculated for C₈H₅BrF₃N₄) .
  • X-ray Crystallography : Resolves tautomerism between 1H- and 2H-tetrazole forms (critical for biological activity) .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Case Study : Conflicting reports on antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) may arise from:

  • Substituent Position : Bromine at C5 vs. C3 alters electron density, affecting target binding .
  • Tautomeric Stability : 1H-tetrazole form shows higher metabolic stability than 2H-isomer in in vivo models .
    • Resolution : Use DFT calculations to predict tautomer stability and correlate with experimental bioassays .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Approach :

  • Molecular Docking : Identify key interactions with enzymes (e.g., CYP450 isoforms) to reduce metabolic degradation .
  • ADMET Prediction : LogP values >2.5 indicate poor solubility; introduce polar groups (e.g., -OH, -NH₂) at non-critical positions .
    • Data Table :
DerivativeLogP (Predicted)Solubility (mg/mL)CYP3A4 Inhibition (%)
Parent3.10.1245
-OH at C42.40.9822

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Recommendations :

  • Standardized Protocols : Pre-treat compounds with activated charcoal to remove trace metal contaminants .
  • Positive Controls : Include a reference tetrazole (e.g., losartan) to normalize enzyme inhibition data .
  • Statistical Models : Use DoE (Design of Experiments) to optimize reaction conditions and reduce impurity formation .

Mechanistic and Translational Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Insights :

  • Electron-Withdrawing Effect : Reduces pKa of the tetrazole NH (enhances acidity, improving solubility as sodium salt) .
  • Steric Effects : Trifluoromethyl at C2 hinders rotation of the phenyl ring, stabilizing a planar conformation critical for π-π stacking with proteins .

Q. What are the limitations of current in vitro models for evaluating this compound’s neuroprotective potential?

  • Critical Analysis :

  • Blood-Brain Barrier (BBB) Penetration : Low permeability (Pe < 5 × 10⁻⁶ cm/s) in PAMPA assays necessitates prodrug strategies .
  • Off-Target Effects : False positives in antioxidant assays (e.g., DPPH) due to bromine-mediated radical scavenging; validate with cell-based ROS assays .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity while others show no effect in cancer cell lines?

  • Hypothesis Testing :

  • Cell Line Variability : Check p53 status (e.g., HCT-116 p53⁺/⁻) to assess apoptosis dependency .
  • Redox Activity : Bromine may induce oxidative stress in NRF2-deficient cells, skewing results .

Key Research Recommendations

  • Prioritize tautomeric stability studies using dynamic NMR or X-ray .
  • Explore hybrid derivatives with triazole/thiadiazole moieties to improve BBB penetration .
  • Adopt flow chemistry for scalable synthesis and reduced byproduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.